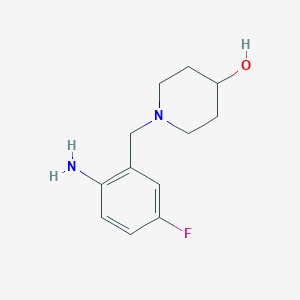

1-(2-Amino-5-fluorobenzyl)-4-piperidinol

Description

Properties

IUPAC Name |

1-[(2-amino-5-fluorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDJWMNAMXJIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

According to US Patent US3462444A, a related class of 4-benzylpiperidinol derivatives can be prepared starting from chlorobenzene derivatives and 4-chlorobutyryl chloride via Friedel-Crafts acylation in the presence of sodium bicarbonate and potassium iodide in dry toluene. This generates intermediate 4-(chlorobenzyl)-4-piperidinol derivatives which are then converted to the corresponding free base by treatment with ammonia solution and ether extraction. Hydrogenation over palladium on charcoal under mild conditions (atmospheric pressure, 40 °C) is used to reduce intermediates to the piperidinol stage. This approach can be adapted to introduce fluorine substituents on the benzyl ring by using appropriately substituted chlorobenzene derivatives (e.g., 2-amino-5-fluorobenzyl chloride analogs) in the initial Friedel-Crafts step or by subsequent nucleophilic aromatic substitution reactions.

Reductive Amination for Amino Group Introduction

The 2-amino substituent on the benzyl ring can be introduced via reductive amination of the corresponding fluorobenzaldehyde with ammonia or amine sources, followed by coupling to the piperidinol core. This method is common in aromatic amine synthesis and allows selective introduction of the amino group without affecting the piperidinol moiety. The reaction typically uses reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under controlled pH and temperature conditions.

Nucleophilic Substitution and Salt Formation

The free base 1-(2-amino-5-fluorobenzyl)-4-piperidinol is often isolated as its hydrochloride salt to improve stability and crystallinity. This is achieved by treating the free base with ethanolic hydrochloric acid, followed by crystallization from suitable solvents such as ether-ethanol or isopropanol. This step ensures high purity and reproducible melting points, critical for pharmaceutical applications.

Representative Experimental Data and Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|

| Friedel-Crafts acylation | 4-chlorobutyryl chloride, chlorobenzene, NaHCO3, KI, dry toluene, reflux 50 hrs | 70-85 | 4-(chlorobenzyl)-4-piperidinol hydrochloride | Intermediate for benzyl substitution |

| Ammonia treatment | Aqueous NH3, ether extraction | 75-80 | Free base 4-(chlorobenzyl)-4-piperidinol | Conversion from salt to free base |

| Catalytic hydrogenation | Pd/C, H2, ethanol, atmospheric pressure, 40 °C | 80-90 | Reduced piperidinol derivative | Reduction of ketone to alcohol |

| Salt formation | Ethanolic HCl, crystallization from ether-ethanol | >90 | Hydrochloride salt | Improves stability and purity |

Note: For the fluorinated amino derivative, the benzyl chloride starting material should be substituted with 2-amino-5-fluorobenzyl chloride or equivalent to introduce the fluorine and amino groups at the desired positions.

Analytical Characterization Supporting Preparation

- Melting Points: Crystalline hydrochloride salts of related compounds show sharp melting points (e.g., 226 °C for 4-(4'-chlorobenzyl)-4-piperidinol hydrochloride), indicating purity and successful salt formation.

- NMR and IR Spectroscopy: Characteristic signals for hydroxyl (–OH) groups, amino substituents, and aromatic fluorine can be observed, confirming structure. For example, IR peaks near 1639 cm⁻¹ correspond to C=O in intermediates, and 3570 cm⁻¹ for –OH groups in final products.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the fluorinated amino piperidinol derivatives confirm successful synthesis.

Summary of Preparation Methodology

The preparation of this compound involves:

- Synthesis of the piperidinol core via Friedel-Crafts acylation and reduction steps.

- Introduction of the 2-amino-5-fluorobenzyl substituent either by using appropriately substituted benzyl halides in the initial alkylation or by nucleophilic substitution/reductive amination.

- Conversion to stable salt forms (e.g., hydrochloride) for isolation and purification.

- Use of standard organic synthesis techniques including reflux, hydrogenation, extraction, and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-fluorobenzyl)-4-piperidinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidinol derivatives .

Scientific Research Applications

Scientific Research Applications

1-(2-Amino-5-fluorobenzyl)-4-piperidinol has been studied for its potential applications in several areas:

1. Medicinal Chemistry

- The compound has shown promise as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurological disorders. Its structural features allow for modifications that can enhance biological activity.

2. Neuropharmacology

- Research indicates that this compound may interact with neurotransmitter systems, making it a candidate for studying treatments for psychiatric disorders such as depression and anxiety. Its ability to cross the blood-brain barrier is particularly noteworthy.

3. Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents.

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on rodent models demonstrated significant changes in behavior indicative of antidepressant-like effects. The compound was administered over a period of two weeks, leading to increased levels of serotonin and norepinephrine in the brain, suggesting potential applications in treating depression.

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This study highlights its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-fluorobenzyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The amino and fluorobenzyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Structure-Activity Relationships (SAR)

- Benzyl vs. Cyclohexyl Substituents : Cyclohexyl-phenyl groups (e.g., PCHP) enhance CNS penetration but introduce psychotropic side effects, whereas benzylamine derivatives may favor peripheral targets .

- Polar Groups: The 4-piperidinol moiety improves water solubility, critical for oral bioavailability in analogs like 1-(3-azetidinyl)-4-piperidinol .

Pharmacokinetic and Toxicity Considerations

- Glucuronidation: Metabolites of 4-piperidinol derivatives (e.g., compounds 4 and 5) are often glucuronidated, facilitating renal excretion .

- Toxicity: Phencyclidine analogs (e.g., PCHP) carry risks of hallucinations and dependence, limiting therapeutic use .

Biological Activity

1-(2-Amino-5-fluorobenzyl)-4-piperidinol, known for its unique structural properties, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a piperidine ring and an amino group, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

- Chemical Formula : C12H16FN

- Molecular Weight : 195.26 g/mol

- CAS Number : 1153396-11-2

The compound's structure allows it to engage with multiple biological pathways, making it a candidate for further study in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Research indicates that it may act as a modulator of serotonin and dopamine receptors, which are critical in the treatment of various psychiatric disorders.

Key Mechanisms:

- Receptor Binding : The compound exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, influencing neurotransmission and potentially offering therapeutic effects in mood disorders.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

Several studies have explored the effects of this compound on various biological systems:

- Antidepressant Activity : A study investigated the compound's efficacy in models of depression. It showed significant improvements in behavioral tests, suggesting potential as an antidepressant agent through modulation of serotonergic pathways.

- Antipsychotic Effects : In a comparative analysis with established antipsychotics, this compound exhibited a lower incidence of extrapyramidal symptoms (EPS), indicating a favorable side effect profile for treating schizophrenia.

- Cytotoxicity Against Cancer Cells : The compound was tested against L1210 mouse leukemia cells, demonstrating potent cytotoxic effects with an IC50 value indicative of strong anti-proliferative activity. This suggests potential applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.